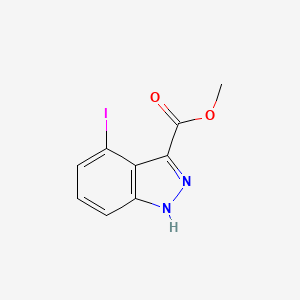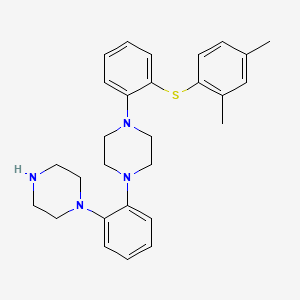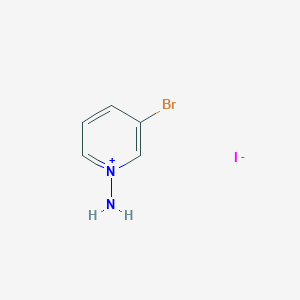
D-beta-Homolysine2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-beta-Homolysine2HCl is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a beta-amino group, which distinguishes it from other lysine derivatives. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-beta-Homolysine2HCl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected lysine derivative.
Beta-Amino Group Introduction: The beta-amino group is introduced through a series of chemical reactions, often involving the use of reagents like sodium hydride and alkyl halides.
Deprotection and Purification: The protecting groups are removed under acidic or basic conditions, and the product is purified using techniques like recrystallization or chromatography.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthetic route is scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and reducing production costs.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
D-beta-Homolysine2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amino derivatives.
Substitution: The beta-amino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the electrophile.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Reduced amino derivatives with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups attached to the beta-amino position.
Scientific Research Applications
D-beta-Homolysine2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of D-beta-Homolysine2HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors that recognize the beta-amino group, leading to modulation of their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
Lysine: A naturally occurring amino acid with a primary amino group.
Beta-Alanine: A beta-amino acid with a simpler structure.
Ornithine: An amino acid involved in the urea cycle with a similar structure but different functional groups.
Uniqueness
D-beta-Homolysine2HCl is unique due to its beta-amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C7H18Cl2N2O2 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
3,7-diaminoheptanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H |
InChI Key |
APJAFTBCSGCCAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(CC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B12104030.png)
![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)


![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)




![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
